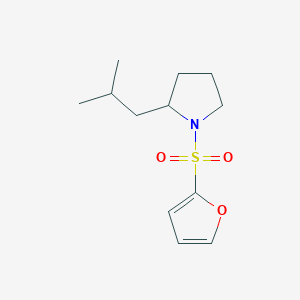
1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine is an organic compound that features a furan ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine typically involves the reaction of furan-2-sulfonyl chloride with 2-(2-methylpropyl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylsulfonyl)pyrrolidine: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
2-(2-Methylpropyl)pyrrolidine: Lacks the furan-2-ylsulfonyl group, which may result in different chemical properties and applications.
Uniqueness
1-(Furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine is unique due to the presence of both the furan-2-ylsulfonyl and 2-methylpropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(furan-2-ylsulfonyl)-2-(2-methylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-10(2)9-11-5-3-7-13(11)17(14,15)12-6-4-8-16-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZAIHNPHDVJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1S(=O)(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
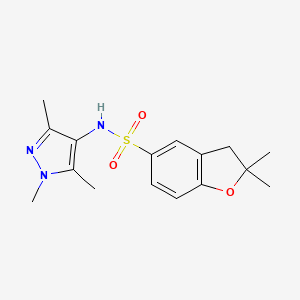
![N,N-dimethyl-9-[(2-methyltetrazol-5-yl)methyl]purin-6-amine](/img/structure/B7414459.png)
![N,1-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B7414462.png)
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7414472.png)
![3-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7414473.png)
![2-[4-(3-Methylthiophen-2-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7414475.png)
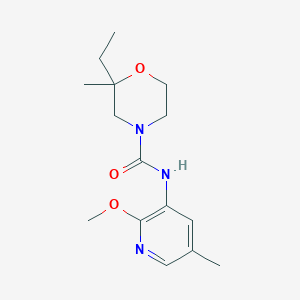
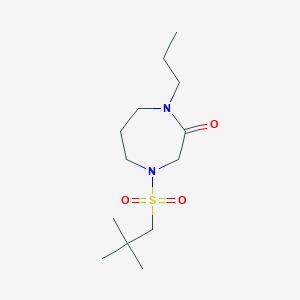
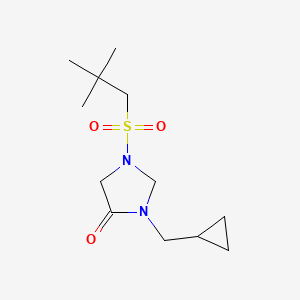
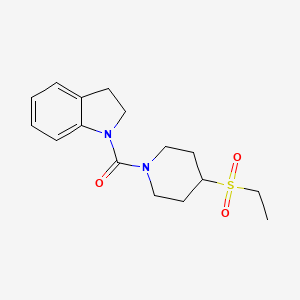
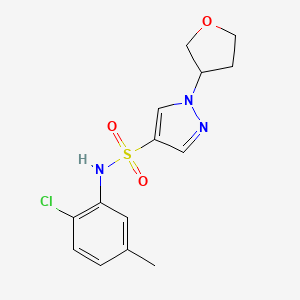
![1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine](/img/structure/B7414515.png)
![5-bromo-4-methoxy-N-[(3-methyloxolan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7414525.png)
![1,3-Dimethyl-6-[(2-methyl-6-propan-2-ylanilino)methyl]pyrimidine-2,4-dione](/img/structure/B7414535.png)
